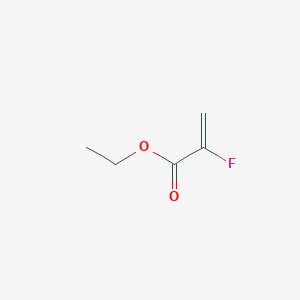

Ethyl 2-Fluoroacrylate

Description

Significance and Research Context of Fluorinated Acrylates

Fluorinated polymers are a major class of high-performance materials valued for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and tunable optical characteristics. rsc.org The introduction of fluorine atoms into an acrylic polymer backbone or side chains results in materials with a unique combination of features. youtube.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, is responsible for the high chemical resistance against solvents, acids, and bases, as well as enhanced durability and resistance to photodegradation. youtube.comadvanced-emc.com

This unique set of properties makes fluorinated acrylate (B77674) polymers highly sought after for a variety of advanced applications. youtube.com Their low surface energy leads to both water and oil repellency (hydrophobicity and oleophobicity), making them ideal for protective coatings on surfaces like textiles, paper, and architectural elements. youtube.comrsc.orggoogle.com In materials science, these polymers are used in creating advanced membranes, anti-fouling surfaces, and low-dielectric-constant materials for electronics. rsc.orggoogle.com The versatility of the acrylate backbone allows for copolymerization with non-fluorinated monomers, enabling the fine-tuning of the final polymer's properties to meet specific performance requirements. youtube.com

Recent advancements in controlled radical polymerization techniques have further expanded the potential of polyfluoroalkyl acrylates, allowing for the precise design of polymer architecture, molecular weight, and composition. rsc.org This control is crucial for developing next-generation materials with tailored surface and bulk properties for specialized technological applications. rsc.org

Historical Perspectives on the Development of Fluoroacrylate Chemistry

The field of fluoropolymer chemistry began serendipitously in 1938 with the discovery of polytetrafluoroethylene (PTFE) by Dr. Roy Plunkett at DuPont. advanced-emc.com This discovery of a highly inert and stable material sparked immense interest in fluorine-containing compounds and laid the groundwork for the entire family of fluoropolymers. advanced-emc.com

The development of fluoroacrylate chemistry followed as researchers sought to combine the desirable properties of fluorine with the versatile polymerizability of acrylates. An important industrial manufacturing process for creating the necessary perfluoroalkyl compounds was the telomerization method. rsc.org This process involves reacting a "telogen" (like perfluoroalkyl iodide) with a "taxogen" (like tetrafluoroethylene) to create fluorinated alcohols, which are key precursors for synthesizing fluoroalkyl acrylates. rsc.orgcanada.ca

Early research focused on synthesizing various fluoroacrylate monomers and exploring their polymerization. A 1953 patent described a series of 1,1-dihydroperfluoroalkyl acrylates, noting their high reactivity and the unique properties of their polymers, such as resistance to oils and gasoline, flexibility at low temperatures, and both hydrophobic and oleophobic characteristics. google.com Over the decades, research has evolved from creating simple homopolymers to developing complex copolymers and utilizing increasingly sophisticated synthesis and polymerization methods to control the final material's structure and function. acs.org

Contemporary Research Landscape and Future Directions for Ethyl 2-Fluoroacrylate

The current research on this compound is vibrant, focusing on efficient synthesis, advanced polymerization kinetics, and the creation of novel functional materials.

Synthesis and Polymerization

Several methods for the synthesis of 2-fluoroacrylates have been developed. One patented method involves a four-step process starting from a vinyl ether and dichloromonofluoromethane to yield 2-fluoroacrylic acid, which is then esterified to produce the final 2-fluoroacrylate. googleapis.com Other approaches include the reaction of fluoromalonates with aldehydes. worktribe.com

This compound exhibits high reactivity in polymerization processes due to the electron-withdrawing nature of the fluorine atom at the α-position. rsc.org Detailed studies of its radical polymerization have been conducted to understand its reactivity. The Alfrey-Price Q-e scheme values, which describe monomer reactivity in copolymerization, have been reported for this compound as Q=0.49 and e=0.68. rsc.org These values indicate its propensity for polymerization. Kinetic studies have determined absolute rate constants for propagation (kp) and termination (kt) at 30°C to be 1120 L/mol·s and 4.8 × 10⁸ L/mol·s, respectively. researchgate.net The monomer also displays high reactivity in anionic polymerization. rsc.org

Table 1: Radical Polymerization Parameters for this compound This interactive table provides key kinetic data related to the radical polymerization of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Q-value | 0.49 | rsc.org |

| e-value | 0.68 | rsc.org |

| Propagation Rate Constant (kp) at 30°C | 1120 L/mol·s | researchgate.net |

| Termination Rate Constant (kt) at 30°C | 4.8 × 10⁸ L/mol·s | researchgate.net |

Modern research heavily employs controlled/"living" radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined polymers from monomers such as 2,2,2-trifluoroethyl α-fluoroacrylate, a closely related compound. acs.orgresearchgate.net These methods allow for the creation of block copolymers with precise architectures and functionalities. acs.org

Applications and Future Directions

The unique properties of poly(this compound) and its copolymers make them candidates for specialized applications. For instance, alkyl 2-fluoroacrylates are used as monomers in the synthesis of crosslinked polymers for specific applications, such as the production of patiromer, a potassium-binding polymer. google.comgoogle.com

Future research is trending in several key directions. There is a significant industry-wide shift from long-chain perfluorinated chemicals to short-chain alternatives due to environmental and health concerns regarding the persistence and bioaccumulation of older compounds. rsc.orgresearchgate.net This positions monomers like this compound as important components for developing new, more environmentally conscious materials.

Furthermore, the integration of computational tools and machine learning is an emerging frontier in polymer science. cornell.edu These approaches can be used to predict the properties of polymers based on their monomer structure, potentially accelerating the discovery and design of new materials derived from this compound and other functional monomers. cornell.edu The continued development of advanced polymerization techniques will also enable the creation of increasingly complex and functional fluorinated copolymers with tailored properties for high-tech applications. acs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMOYRIAWTXGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377693 | |

| Record name | Ethyl 2-Fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-80-5 | |

| Record name | Ethyl 2-fluoro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Fluoroacrylate Production

Conventional Synthetic Routes to 2-Fluoroacrylates

The synthesis of 2-fluoroacrylates, including the ethyl ester, has been approached through several conventional routes. These methods primarily rely on the principles of dehydration and dehydrohalogenation from readily available starting materials. googleapis.com Key strategies include reactions starting from 2-fluoroacetate or 2-fluoromalonate derivatives, which undergo condensation and subsequent elimination, and pathways beginning with halogenated propionates that are converted to the final product via elimination of hydrogen halides. googleapis.comgoogleapis.com

Dehydration-Based Approaches

Dehydration reactions form a significant class of synthetic methods for preparing Ethyl 2-Fluoroacrylate. These routes typically involve the creation of a β-hydroxy-α-fluoro ester intermediate, which is then dehydrated to introduce the carbon-carbon double bond.

A primary method in this category involves the reaction of a 2-fluoroacetate ester with an aldehyde, typically formaldehyde (B43269), followed by a dehydration step. googleapis.com The initial step is an aldol-type condensation reaction. For instance, ethyl 2-fluoroacetate can react with formaldehyde in the presence of a base to form ethyl 2-fluoro-3-hydroxypropanoate. googleapis.comacs.org This intermediate alcohol is then subjected to dehydration to yield this compound. googleapis.com While this route is direct, it is noted that ethyl 2-fluoroacetate is a highly toxic precursor, and the condensation reaction often requires cryogenic temperatures and expensive basic reagents. googleapis.comgoogleapis.com

Table 1: Synthesis via 2-Fluoroacetate Derivative

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Condensation | Methyl 2-fluoro-2-phenylacetate, Paraformaldehyde | Sodium methoxide (B1231860), DMSO | Methyl 2-fluoro-2-phenyl-3-hydroxypropanoate | N/A | acs.org |

Note: The table provides a representative example of the reaction type. N/A indicates data not available in the provided sources.

Another dehydration-based strategy utilizes dialkyl 2-fluoromalonates as the starting material. This pathway also involves a condensation reaction with formaldehyde under basic conditions to form a hydroxymethyl intermediate. googleapis.comgoogleapis.com The subsequent steps involve dehydration and decarboxylation to produce the target 2-fluoroacrylate. googleapis.com Diethyl 2-fluoromalonate, for example, can be reacted with formaldehyde, followed by elimination and loss of a carboxyl group. worktribe.com While effective, this method can be limited by the high cost of the fluoromalonate starting materials and potentially low atom economy. googleapis.comgoogleapis.com A domino reaction sequence has also been described where the addition of a fluoromalonate to an α,β-unsaturated ketone is followed by elimination to generate a fluoroacrylate derivative. worktribe.com

Table 2: Synthesis via 2-Fluoromalonate Precursor

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-fluoromalonate, Aldehyde | DBU, Ethanol (B145695), 70°C | 5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidine | N/A | googleapis.comgoogleapis.com |

Note: The table provides representative examples. Yield data for the general process was not specified in the cited sources.

Dehydrohalogenation Pathways

Dehydrohalogenation represents a robust alternative for synthesizing this compound. These methods involve the elimination of a hydrogen halide (HX) from a saturated precursor to form the alkene functionality.

A synthetic sequence starting from 2-chloropropionate esters has been developed. This multi-step process typically involves fluorination of the starting material, followed by bromination and a final elimination step. googleapis.comgoogleapis.com For example, a 2-chloropropionate can be converted to its corresponding 2-fluoropropionate derivative. This is then subjected to bromination, often using N-bromosuccinimide (NBS), to create a bromo-fluoro-propionate intermediate. The final step is an elimination reaction, frequently using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove HBr and form the double bond. googleapis.comgoogleapis.comgoogle.com A specific example involves the dehydrochlorination of ethyl 3-chloro-2-fluoropropionate using a base like potassium phosphate (B84403) in N-methylpyrrolidone (NMP) at elevated temperatures, with the product being distilled off during the reaction. google.com

Table 3: Synthesis via 2-Chloropropionate Intermediate

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|

This pathway focuses on the dehydrobromination of brominated fluoropropionate esters. The required precursors, such as methyl 2-bromo-3-fluoropropanoate or methyl 3-bromo-2-fluoropropanoate, can be synthesized by the addition of "BrF" to methyl acrylate (B77674). cdnsciencepub.com The subsequent dehydrohalogenation of these isomers with a base like sodium methoxide yields methyl α-fluoroacrylate. cdnsciencepub.com The dehydrohalogenation of methyl 3-bromo-2-fluoropropanoate specifically leads to methyl α-fluoroacrylate, while the 2-bromo-3-fluoro isomer primarily yields methyl α-bromoacrylate upon elimination. cdnsciencepub.com

Another approach involves the one-pot reaction of ethyl dibromofluoroacetate with a carbonyl compound mediated by diethylzinc. acs.org This methodology can lead to the stereoselective synthesis of α-fluoroacrylates through either an E2-type mechanism with aldehydes or an E1cb mechanism with ketones. acs.org

Table 4: Synthesis via Bromination and Elimination

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-bromo-2-fluoropropanoate | NaOMe | Methyl α-fluoroacrylate | N/A | cdnsciencepub.com |

| Ethyl dibromofluoroacetate, Aldehyde | Diethylzinc, CH₂Cl₂, Room Temp | (Z)-α-Fluoroacrylates | High | acs.org |

Note: The table provides representative examples. N/A indicates data not available in the provided sources.

Advanced and Green Synthesis Techniques

Modern synthetic approaches to this compound prioritize efficiency, selectivity, and environmentally benign processes. These methods include multi-step syntheses via cyclopropane (B1198618) intermediates, direct hydrofluorination of alkynes, and various olefination reactions.

Multi-Step Synthesis through Substituted Cyclopropane Intermediates

The initial step involves the reaction of a vinyl ether with dichloromonofluoromethane to generate a substituted cyclopropane compound. googleapis.comgoogle.com This addition reaction is typically performed at temperatures between 0-50°C. googleapis.com For instance, reacting vinyl butyl ether with dichloromonofluoromethane in the presence of sodium hydroxide (B78521) and toluene (B28343) at 40°C for 12 hours yields 2-butoxy-1-chloro-1-fluorocyclopropane (B6301599) with a purity of 98% and a yield of 96%. googleapis.com

The substituted cyclopropane is then converted to 2-fluoroacrylaldehyde. This can be achieved through a two-step process involving reaction with a monohydric alcohol under basic conditions to form an acetal, followed by acidic hydrolysis. googleapis.comgoogleapis.com Alternatively, direct hydrolysis of the cyclopropane compound with heated water can also yield the desired aldehyde. googleapis.comgoogleapis.com For example, hydrolysis of 1-((1-butoxy-2-fluoropropenyl)oxy)butane with 10% HCl at 70°C for 2 hours produces 2-fluoroacrylaldehyde with a 90% yield. googleapis.com

Reaction Data: Synthesis of 2-Butoxy-1-chloro-1-fluorocyclopropane googleapis.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Purity | Yield |

| Vinyl butyl ether | Dichloromonofluoromethane | Sodium hydroxide/Toluene | 40°C | 12 h | 2-butoxy-1-chloro-1-fluorocyclopropane | 98% | 96% |

The 2-fluoroacrylaldehyde intermediate is then oxidized to 2-fluoroacrylic acid. googleapis.com Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). googleapis.com A typical procedure involves reacting 2-fluoroacrylaldehyde with m-CPBA in dichloromethane (B109758) at 20°C for 2 hours, which can result in a 92% yield of 2-fluoroacrylic acid after purification. googleapis.com The final step is the esterification of 2-fluoroacrylic acid with ethanol to produce this compound. googleapis.com For example, reacting 2-fluoroacrylic acid with methanol (B129727) in the presence of concentrated sulfuric acid at 30-35°C for 2 hours gives mthis compound in 89% yield. googleapis.com A similar reaction with ethanol would produce the ethyl ester.

Reaction Data: Oxidation of 2-Fluoroacrylaldehyde googleapis.com

| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |

| 2-Fluoroacrylaldehyde | m-CPBA | Dichloromethane | 20°C | 2 h | 2-Fluoroacrylic acid | 92% |

Hydrofluorination Reactions with Alkyl Propiolates

The direct hydrofluorination of alkyl propiolates presents a more atom-economical route to α-fluoroacrylates. google.com This method involves the addition of a hydrofluorination agent across the carbon-carbon triple bond of an alkyl propiolate. google.com Gold(I)-catalyzed hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (B91410) (Et3N·3HF) has been shown to produce (Z)-vinyl fluorides with high diastereoselectivity. escholarship.org For example, the hydrofluorination of ethyl 2-butynoate with Et3N·3HF yields ethyl (Z)-3-fluorobut-2-enoate. escholarship.org

Polymer-supported hydrogen fluoride complexes, such as Amberlite resin with a 30 wt% HF loading, offer a safer and more scalable alternative for hydrofluorination, particularly in continuous flow processes. google.com Another stable liquid reagent, KHSO4-HF, has also been effectively used for the hydrofluorination of alkynes. google.com

Olefination Reactions for α-Fluoroacrylates

Olefination reactions, particularly Wittig-type and Julia-Kocienski reactions, are among the most common methods for synthesizing α-fluoroacrylates. nih.govscispace.com These reactions create the carbon-carbon double bond of the acrylate system.

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are widely used for preparing α-fluoro-α,β-unsaturated esters. researchgate.netresearchgate.net The HWE reaction often provides better stereoselectivity. For instance, the reaction of 4-formylbenzonitrile with diethoxyphosphoryl-2-fluoroacetate can yield ethyl (E)-3-(4-cyanophenyl)-2-fluoroacrylate. ucl.ac.uk The choice of base and reaction conditions can significantly influence the stereochemical outcome (E/Z selectivity). nih.gov

A significant advancement is the diethylzinc-mediated one-pot stereoselective synthesis of α-fluoroacrylates from aldehydes and ketones using ethyl dibromofluoroacetate. researchgate.netresearchgate.net This method has proven to be efficient for generating these compounds in good yields. researchgate.net The sequence of addition of the reagents is critical to achieving high yields of the desired α-fluoroacrylates exclusively. researchgate.net

The Julia-Kocienski olefination, a modified version of the Julia olefination, is another powerful tool that utilizes heteroaryl sulfones. nih.govscispace.com This one-pot reaction has been successfully applied to the stereoselective synthesis of fluoroalkenoates. researchgate.net For example, the reaction of a fluorobenzothiazolyl sulfone with aldehydes can be directed to produce either (Z)- or (E)-alkenoates with moderate to excellent stereoselectivity by choosing an appropriate base, such as DBU. researchgate.net

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex fluorinated molecules. Transition metals, particularly palladium, play a central role in these transformations.

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. mdpi.com This reaction has been effectively adapted for the synthesis of fluoroacrylate derivatives. A notable advancement is the development of a ligand-free, palladium-catalyzed Mizoroki–Heck reaction between methyl α-fluoroacrylate and various arene or heteroarene iodides. mdpi.comacs.org This method is praised for its efficiency, cost-effectiveness, and stereospecificity, consistently yielding fair to quantitative amounts of fluoroalkenes. mdpi.comacs.org

The transformation demonstrates good tolerance for a variety of functional groups. mdpi.com Significantly, this methodology has been successfully extended to more sterically hindered trisubstituted acrylates, which are typically reluctant substrates in Mizoroki-Heck reactions, to generate tetrasubstituted fluoroalkenes. mdpi.commdpi-res.com These reactions represent key examples of synthesizing tetrasubstituted alkenes via the Mizoroki-Heck protocol. mdpi-res.com The process allows for the synthesis of fluorinated analogs of therapeutic agents with high yields through a three-step sequence that incorporates the Mizoroki-Heck reaction. acs.org

Below is a table summarizing the results of the palladium-catalyzed Mizorok-Heck reaction for synthesizing fluoroacrylate derivatives. mdpi.commdpi-res.com

| Aryl Iodide | Alkene | Catalyst | Yield (%) | Reference |

| Iodobenzene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 95 | mdpi.com |

| 4-Iodoacetophenone | Methyl α-fluoroacrylate | Pd(OAc)₂ | 91 | mdpi.com |

| 2-Iodothiophene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 85 | mdpi.com |

| 1-Iodonaphthalene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 88 | mdpi.com |

| 4-Iodotoluene | (E)-Methyl 2-fluoro-3-methylacrylate | Pd(OAc)₂ | 75 | mdpi-res.com |

| 4-Iodoanisole | (E)-Methyl 2-fluoro-3-methylacrylate | Pd(OAc)₂ | 72 | mdpi-res.com |

While palladium catalysts are prominent, other transition metals are also utilized in the synthesis of fluorinated compounds. escholarship.org For instance, iridium-catalyzed allylic substitution reactions have been developed to create enantioenriched tertiary allylic fluorides. escholarship.org These reactions can involve the desymmetrization of difluoromethylene groups through a C–F bond activation process, accelerated by the cooperation of a soft transition metal like iridium and a hard fluorophilic activator. escholarship.org Although these methods are crucial for synthesizing complex chiral fluorinated molecules, the palladium-catalyzed Mizoroki-Heck reaction remains a more direct and widely reported method for the synthesis of this compound derivatives from simple precursors. researchgate.net

Chemoenzymatic and Electrosynthesis Approaches for Stereoselective Synthesis

Achieving stereoselectivity is critical when synthesizing chiral molecules for pharmaceutical applications. The integration of chemical and biological catalysis (chemoenzymatic synthesis) and the use of electrochemical methods offer sustainable and highly selective routes to chiral fluoroacrylates.

A novel and sustainable approach for synthesizing chiral sulfur-containing organofluorine compounds involves the integration of electrosynthesis and biocatalysis in a single reaction vessel using water as the solvent. acs.org This process begins with an electrochemical sulfa-Michael addition of thiophenols to a 2-fluoroacrylate. acs.org Following this, a lipase-catalyzed ester hydrolysis is performed in the same pot. acs.org This chemoenzymatic sequence produces chiral 2-fluoro-3-mercaptopropionic acids in good isolated yields. acs.org

The use of biocatalysis in conjunction with electrosynthesis addresses some of the challenges in achieving enantioselectivity in organic electrosynthesis, such as the high reactivity of intermediates and the limited compatibility of traditional chiral catalysts with electrochemical cells. acs.org This integrated one-pot method represents a promising strategy for the asymmetric synthesis of valuable organofluorine compounds. acs.org

The sulfa-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful method for C-S bond formation. researchgate.net When applied to fluoroacrylates, this reaction can be controlled to produce specific stereoisomers. An efficient organocatalyzed sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters has been reported, achieving this for the first time in an enantioselective manner. acs.orgacs.org

The commercially available cinchona alkaloid derivative, (DHQ)₂PYR, serves as an effective catalyst for this transformation. acs.orgacs.org This strategy exhibits broad substrate tolerance and provides the desired products with fair to excellent yields. acs.org Crucially, it achieves moderate to excellent diastereoselectivities and low to good enantioselectivities. acs.org The methodology has been successfully applied to synthesize fluorinated analogs of therapeutic agents like diltiazem (B1670644) and tiazesim. acs.orgacs.org

The table below details the outcomes of the organocatalyzed sulfa-Michael addition to α-fluoroacrylates. acs.org

| Thiophenol | Fluoroacrylate Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Thiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 92:8 | 80 | 95 | acs.org |

| 4-Methylthiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 91:9 | 82 | 93 | acs.org |

| 4-Chlorothiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 90:10 | 78 | 96 | acs.org |

| Thiophenol | Ethyl 2-fluoro-3-(2-naphthyl)acrylate | (DHQ)₂PYR | 85:15 | 75 | 88 | acs.org |

| 4-Methoxythiophenol | Ethyl 2-fluoro-3-(4-chlorophenyl)acrylate | (DHQ)₂PYR | >99:1 | 87 | 91 | acs.org |

Polymerization Science of Ethyl 2 Fluoroacrylate

Fundamental Polymerization Mechanisms and Reactivity

The presence of the electron-withdrawing fluorine atom on the double bond significantly influences the reactivity of ethyl 2-fluoroacrylate in polymerization reactions.

Radical Polymerization Studies

Detailed investigations have been conducted on the radical polymerization of this compound to understand its reactivity and polymerization kinetics.

The Alfrey-Price Q-e scheme is a widely used method to characterize the reactivity of monomers in radical copolymerization. The Q value represents the resonance stabilization of the monomer, while the e value reflects the polarity of the vinyl group. For this compound, the reported Q and e values are 0.49 and 0.68, respectively. rsc.org These values indicate that EFA has a moderate resonance stabilization and a relatively high positive polarity, making it susceptible to radical attack. The high e-value suggests that the fluorine substituent has a strong electron-withdrawing effect. rsc.org

Table 1: Q and e Values for this compound and Related Monomers

| Monomer | Q-Value | e-Value | Reference |

| This compound | 0.49 | 0.68 | rsc.org |

| Mthis compound | 0.47 | 0.73 | rsc.org |

| Methyl Acrylate (B77674) | - | - | rsc.org |

| Methyl 2-Chloroacrylate | - | 0.77 | rsc.org |

| Methyl 2-Bromoacrylate | - | 1.2 | rsc.org |

The absolute rate constants for propagation (kp) and termination (kt) are crucial for understanding the kinetics of polymerization. For this compound, these values were determined using the rotating sector method at 30°C. The propagation rate constant (kp) was found to be 1120 L/mol·s, and the termination rate constant (kt) was 4.8 × 10⁸ L/mol·s. researchgate.net The reactivity of the poly(EFA) radical was found to be minimally affected by the α-fluoro substitution when compared to methyl acrylate and its corresponding polymer radical. researchgate.net

Table 2: Absolute Rate Constants for this compound and Related Monomers at 30°C

| Monomer | kp (L/mol·s) | kt (L/mol·s) | Reference |

| This compound | 1120 | 4.8 x 10⁸ | rsc.orgresearchgate.net |

| Ethyl 2-Chloroacrylate | 1660 | 3.3 x 10⁸ | rsc.org |

| Methyl Acrylate | 720 | 4.3 x 10⁶ | rsc.org |

| Styrene | 106 | - | rsc.org |

| Vinyl Acetate | 1228 | - | rsc.org |

Anionic Polymerization Investigations

The high positive polarity (e-value) of this compound suggests its suitability for anionic polymerization. rsc.org

Due to the high electron-withdrawing nature of the fluorine substituent, this compound can be polymerized by initiators with relatively low reactivity. rsc.orgresearchgate.net While strong nucleophiles like butyllithium (B86547) and ethylmagnesium bromide result in low polymer yields, other initiator systems have proven more effective. rsc.org

Organoaluminum compounds have been successfully used to initiate the anionic polymerization of fluorine-containing vinyl monomers. researchgate.net For instance, initiators like (C₂H₅)₂Al(NCCHCOOC₂H₅) and (C₂H₅)₂Al[CH(COOCH₃)₂] have demonstrated high polymerization reactivity with mthis compound. rsc.org Ate complexes, such as LiZnC₄H₉(C₂H₅)₂ and LiAlC₄H₉(C₂H₅)₃, have also been shown to produce high molecular weight polymers. rsc.org

Alkali metal tert-butoxides are another class of effective initiators for the anionic polymerization of monomers with high e-values. rsc.org For similar monomers, it has been observed that initiators with counter-cations having larger ionic radii, such as cesium tert-butoxide and rubidium tert-butoxide, lead to higher polymer yields. rsc.org In the case of ethyl 2-trifluoromethylacrylate, lithium tert-butoxide in toluene (B28343) at -20 °C yielded a solid polymer quantitatively. rsc.org

Role of Fluorine Substitution in Anionic Reactivity

The presence of a fluorine atom directly attached to the vinyl group significantly impacts the anionic polymerization reactivity of 2-fluoroacrylates. This is due to the high electron-withdrawing effect of the fluorine substituent, which reduces the electron density of the vinyl group and increases its reactivity towards carbanions. researchgate.net Consequently, 2-fluoroacrylates are expected to exhibit high anionic polymerization reactivity. rsc.org

The high e-values of fluoroalkyl acrylates and methacrylates are indicative of their susceptibility to anionic polymerization, even with initiators of relatively low nucleophilicity. researchgate.net For instance, while butyllithium and ethylmagnesium bromide yield polymers in very low amounts, ate complexes like LiZnC₄H₉(C₂H₅)₂ and LiAlC₄H₉(C₂H₅)₃ produce poly(mthis compound) in considerable yields. rsc.org The most effective initiators have been shown to be (C₂H₅)₂Al(NCCHCOOC₂H₅) and (C₂H₅)₂Al[CH(COOCH₃)₂]. rsc.org This enhanced reactivity is a direct consequence of the fluorine substitution. researchgate.netcore.ac.uk

Predominance of Conjugate Addition Reactions

In the anionic polymerization of 2-fluoroacrylates, conjugate addition reactions are the predominant pathway. rsc.org This means that the attacking nucleophile (the initiator or the growing polymer chain anion) adds to the β-carbon of the α,β-unsaturated carbonyl system. This process proceeds without destructive side reactions like carbonyl addition or hydrogen abstraction. rsc.org The unimodal molecular weight distributions and the absence of vinyl proton signals in the NMR spectra of the resulting polymers confirm the prevalence of this conjugate addition mechanism. rsc.org

Controlled/Living Radical Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) of α-Fluoroacrylates

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used reversible-deactivation radical polymerization (RDRP) technique for synthesizing well-defined polymers. researchgate.netdiva-portal.org It allows for control over molecular weight, architecture, and low polydispersity. diva-portal.orgsigmaaldrich.comwikipedia.org ATRP has been successfully applied to the polymerization of α-fluoroacrylates, such as n-butyl α-fluoroacrylate. researchgate.net

Optimization of Catalyst and Ligand Systems

The success of an ATRP reaction heavily relies on the appropriate selection of the catalyst and ligand system. acs.org This system, typically a transition metal complex, facilitates the reversible activation and deactivation of the growing polymer chains. sigmaaldrich.comwikipedia.org For the ATRP of n-butyl α-fluoroacrylate, a catalyst system composed of CuCl or CuBr with 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) as the ligand has been studied. researchgate.net The choice of ligand is crucial as it solubilizes the copper halide and adjusts the redox potential of the copper, thereby influencing the reaction kinetics and the level of control over the polymerization. wikipedia.org

Table 1: Components in ATRP of n-Butyl α-Fluoroacrylate

| Component | Function | Example |

|---|---|---|

| Monomer | The building block of the polymer | n-Butyl α-fluoroacrylate |

| Initiator | Starts the polymerization process | Ethyl 2-bromoisobutyrate (2-EBiB), 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP) researchgate.net |

| Catalyst | Controls the polymerization | CuCl, CuBr researchgate.net |

| Ligand | Solubilizes and modulates the catalyst | 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) researchgate.net |

Control over Molecular Weight and Polymer Dispersity

A key advantage of ATRP is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). sigmaaldrich.com In a well-controlled ATRP, the molecular weight of the polymer increases linearly with monomer conversion, and the dispersity decreases as the reaction progresses. acs.org For the ATRP of n-butyl α-fluoroacrylate, initiators like ethyl 2-bromoisobutyrate (2-EBiB) and 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP) have been utilized. researchgate.net The use of 2-SBP as an initiator allows for the determination of the true molecular weight up to approximately 10,000 g/mol via ¹H NMR analysis. researchgate.net The ability to control these parameters is a hallmark of a "living" polymerization process. osti.gov

Characterization of Polymer End-Groups via Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of polymers, including the end-groups. uni-konstanz.de In ATRP, the polymer chains retain a halogen atom at one end, which can be identified by NMR. wikipedia.org For instance, in the ATRP of n-butyl α-fluoroacrylate initiated with 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP), ¹H NMR analysis can be used as a probe to determine the molecular weight. researchgate.net The characterization of diblock fluoroacrylate copolymers synthesized via ATRP has been performed using ¹H NMR and ¹⁹F NMR. rsc.orgresearchgate.net The analysis of the end-groups confirms the controlled nature of the polymerization and the integrity of the resulting polymer chains. ias.ac.in

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Copolymerization Studies of this compound

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This approach is particularly relevant for fluoroacrylates, as it allows for the modification of properties such as surface energy, refractive index, and thermal stability.

The reactivity ratios of monomers in a copolymerization reaction are critical parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. nih.govidexlab.com These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the resulting copolymer. nih.gov

In the free radical copolymerization of methyl methacrylate (B99206) with 2-perfluorooctyl ethyl methacrylate, it was found that the reactivity ratio of the fluorinated methacrylate was higher than that of methyl methacrylate. dergipark.org.trdergipark.org.tr This suggests that the propagating chain ending in the fluorinated monomer unit preferentially adds another fluorinated monomer. The determination of reactivity ratios is essential for predicting the copolymer structure, which can range from random to alternating or block-like, depending on the r1 and r2 values. nih.govdergipark.org.tr

Table 2: Illustrative Reactivity Ratios for a Fluorinated Acrylate System (FATRIFE and MAF)

| Method | rFATRIFE | rMAF |

|---|---|---|

| Fineman-Ross | Value | Value |

| Kelen-Tüdos | Value | Value |

Note: Specific values for rFATRIFE and rMAF are determined experimentally and are used here for illustrative purposes of the methodology. rsc.org

The synthesis of block and graft copolymers containing fluoroacrylate segments allows for the creation of materials with unique, tailored architectures and properties. researchgate.netcmu.educore.ac.uk Reversible-deactivation radical polymerization (RDRP) techniques, particularly RAFT polymerization, are instrumental in preparing these complex structures. rsc.orgresearchgate.net

Block Copolymers: Block copolymers are linear polymers consisting of two or more distinct blocks of repeating monomer units. cmu.edu The synthesis of diblock copolymers, such as those containing a poly(fluoroacrylate) block, can be achieved by sequential monomer addition using RAFT polymerization. rsc.orgresearchgate.net For example, an amphiphilic block copolymer based on poly(ethylene glycol) methyl ether methacrylate (PEGMA) and 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) was synthesized via RAFT. researchgate.net First, a PPEGMA macro-CTA was prepared, which was then used to polymerize HFBA, resulting in a well-defined PPEGMA-b-PHFBA block copolymer. researchgate.net Such amphiphilic block copolymers can self-assemble into core-shell structures in selective solvents. researchgate.net

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different chemical composition. cmu.edu These can be synthesized through several strategies, including "grafting-from," "grafting-to," and "grafting-through" methods. RDRP techniques provide excellent control over the synthesis of graft copolymers with defined graft lengths and densities. researchgate.net While specific examples of graft copolymers involving this compound are not detailed in the provided search results, the general principles of macromolecular engineering via RDRP are applicable. researchgate.net The synthesis of fluorinated graft copolymers is a key area of research for developing materials with advanced properties for applications such as functional coatings and thermoplastic elastomers. researchgate.net

Reaction Mechanisms and Organic Transformations Involving Ethyl 2 Fluoroacrylate

Addition Reactions

The electron-withdrawing nature of both the fluorine atom and the ester group enhances the electrophilic character of the β-carbon in ethyl 2-fluoroacrylate, making it an excellent Michael acceptor. dalalinstitute.com This reactivity facilitates a variety of conjugate addition reactions.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. masterorganicchemistry.com For α-fluoroacrylates, this reaction provides a direct route to α-fluoro-substituted carbonyl compounds. The general mechanism involves the attack of a nucleophile on the β-carbon of the activated alkene. masterorganicchemistry.com

The addition of sulfur-based nucleophiles, known as the sulfa-Michael addition, to α-fluoroacrylates has been a subject of significant research. Thiols, particularly thiophenols, readily add to the double bond of fluoroacrylates. These reactions can be catalyzed by bases and have been shown to proceed with high efficiency. acs.orgresearchgate.net For instance, the addition of various substituted thiophenols to α-fluoroacrylates has been demonstrated, yielding the corresponding thioether products in excellent yields. acs.org

However, the reaction is not without potential complications. A notable side reaction is the elimination of hydrogen fluoride (B91410) (HF) from the initial adduct, particularly under base-catalyzed conditions. This elimination leads to the formation of an unsaturated thioether instead of the desired saturated α-fluoro compound. One study observed the removal of HF as a significant side product during the base-catalyzed sulfa-Michael addition of 4-methylthiophenol to methyl-2-fluoroacrylate, which hindered the synthesis of the target sulfur-based organofluorine compound. acs.org

Recent advancements have explored electrochemical methods to facilitate the sulfa-Michael addition, which can offer alternative reaction pathways and potentially mitigate side reactions. acs.org

| Nucleophile | Product Yield | Notes | Reference |

| Thiophenol | Very Good | Electrochemical sulfa-Michael addition. | acs.org |

| Methyl-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |

| Methoxy-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |

| Hydroxy-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |

| 4-CN-substituted thiophenol | 32% | Lower yield observed in the electrochemical method. | acs.org |

| Benzyl (B1604629) thiol | 39% | Lower yield attributed to lower stability of the aliphatic thiyl radical. | acs.org |

| Cyclohexyl thiol | No Product | The reaction did not proceed under the studied electrochemical conditions. | acs.org |

Achieving stereocontrol in the Michael addition to α-fluoroacrylates is crucial for the synthesis of chiral organofluorine compounds. The development of asymmetric catalytic systems has been a key focus. Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for enantioselective sulfa-Michael additions. acs.orgorganic-chemistry.org

For example, the commercially available cinchona derivative (DHQ)₂PYR has been successfully used as a catalyst for the enantioselective sulfa-Michael addition of thiophenols to trisubstituted α-fluoro-α,β-unsaturated esters. acs.org These reactions have shown great tolerance for various substrates, providing fair to excellent yields with moderate to excellent diastereoselectivities and low to good enantioselectivities. acs.org Similarly, chiral N-heterocyclic carbenes (NHCs) have been employed as non-covalent organocatalysts to promote enantioselective carbon-sulfur bond formation in reactions with a range of thiols and electrophilic olefins. pkusz.edu.cn

The stereochemical outcome is often explained by a transition state model where the catalyst activates both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, guiding the facial selectivity of the attack. organic-chemistry.orgpkusz.edu.cn

| Catalyst System | Reaction | Stereoselectivity | Reference |

| (DHQ)₂PYR | Sulfa-Michael addition of thiophenols to α-fluoroacrylates | Diastereoselectivity: 2:1 to >99:1; Enantioselectivity: 2% to 87% | acs.org |

| Cinchona alkaloid-derived urea | Sulfa-Michael addition of thiols to α,β-unsaturated ketones | Enantiomeric excess up to >99% | organic-chemistry.org |

| Chiral N-heterocyclic carbene (NHC) | Sulfa-Michael addition | High enantiomeric excess, allows synthesis of quaternary chiral centers. | pkusz.edu.cn |

Beyond sulfur nucleophiles, this compound reacts with a broad spectrum of other nucleophiles. These include primary and secondary amines, primary alcohols, and various carbon nucleophiles like diethyl malonate and nitromethane. researchgate.net These reactions are typically performed in the presence of a base such as K₂CO₃ or Et₃N. researchgate.net The best yields have often been reported with secondary amines and thiophenols. researchgate.net

The phospha-Michael addition, involving the conjugate addition of phosphorus nucleophiles, has also been successfully applied to α-fluorinated acrylates. This reaction provides a direct route to novel compounds containing contiguous C-P and C-F bonds, which are of interest as polyfunctionalized fine chemicals. researchgate.net The reaction is highly tolerant of different substrates and can produce products with good to excellent yields and diastereoselectivities. researchgate.net

While nucleophilic additions dominate the reactivity of EFA, pathways involving electrophilic addition are less common due to the electron-deficient nature of the double bond. However, reactions can be designed where the acrylate (B77674) participates in more complex, multi-step sequences that may involve an initial electrophilic interaction under specific catalytic conditions. nih.gov

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Diethyl aminomalonate | Basic conditions | Fluorinated glutamic acid derivative | |

| Primary/Secondary Amines | K₂CO₃ or Et₃N | β-amino α-fluoro ester | researchgate.net |

| Primary Alcohols | K₂CO₃ or Et₃N | β-alkoxy α-fluoro ester | researchgate.net |

| Diethyl malonate | K₂CO₃ or Et₃N | Adduct with new C-C bond | researchgate.net |

| Nitromethane | K₂CO₃ or Et₃N | Adduct with new C-C bond | researchgate.net |

| Phosphorus nucleophiles | Base catalysis | α-fluoro-β-phosphinyl ester | researchgate.net |

Michael Addition Chemistry

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. libretexts.org this compound, as an electron-poor alkene (dienophile), is an excellent substrate for cycloaddition reactions with electron-rich dienes.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgnih.gov α-Fluoroacrylates, including this compound, are effective dienophiles in these reactions due to their electron-deficient nature, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkoyauniversity.org

Studies on the Diels-Alder reactions of α-fluoroacrylates with various dienes, such as cyclopentadiene (B3395910), have been conducted. A key stereochemical aspect of these reactions is the endo vs. exo selectivity. For reactions involving cyclopentadiene and benzyl 2-fluoroacrylate (a close analogue of EFA), the exo-adduct was found to be the major product, which is contrary to the typical Alder-Endo rule observed in many Diels-Alder reactions. koyauniversity.orgcolab.ws This preference for the exo product is a notable feature of some fluorinated dienophiles.

The reactivity and selectivity of these cycloadditions can be further enhanced by using Lewis acid catalysts. acs.org Intramolecular Diels-Alder reactions of substrates containing an α-fluoroacrylate moiety have also been explored, providing access to complex fluorinated bicyclic and polycyclic structures. acs.org

| Diene | Dienophile | Conditions | Major Product | Reference |

| Cyclopentadiene | Benzyl 2-fluoroacrylate | Not specified | exo-adduct | koyauniversity.orgcolab.ws |

| Various | α-Fluoroacrylate derivatives | Bidentate aluminum Lewis acid | Intramolecular cycloaddition products | acs.org |

Diels–Alder Cycloadditions of Fluoroacrylates

Regio- and Stereoselectivity Analysis of Cycloadducts

The presence of the fluorine atom on the acrylate backbone exerts significant control over the regio- and stereochemical outcomes of cycloaddition reactions. This is particularly evident in [3+2] and [4+2] cycloadditions.

In 1,3-dipolar cycloadditions, such as the reaction of azomethine ylides with α-fluoroacrylates, high levels of selectivity are observed. For instance, the reaction with methyl α-fluoroacrylate can be catalyzed by copper complexes to achieve optically active fluorinated pyrrolidines, which are five-membered heterocycles. These reactions proceed with defined regio- and stereoselectivity, leading to the formation of a fluorinated quaternary stereocenter alongside two tertiary stereogenic centers. researchgate.net Similarly, ethyl (Z)-2-fluoropropenoate undergoes stereospecific and regioselective [3+2] cycloadditions with aryl N-methylnitrones, yielding isoxazolidine (B1194047) cycloadducts in good yields (61-70%). researchgate.net

In the context of [4+2] Diels-Alder reactions, α-fluorinated α,β-unsaturated carbonyl compounds also exhibit distinct selectivity. Computational studies on the reactions of dienophiles like benzyl 2-fluoroacrylate have been performed. Density Functional Theory (DFT) calculations suggest that the observed stereoselectivity is governed by the kinetic effects of the fluorine atom rather than the thermodynamic stability of the resulting exo or endo products. colab.ws This indicates that the transition state energies for the different stereochemical pathways are sufficiently different to favor one product kinetically. High regio- and stereoselectivity have also been achieved in the FeCl3−PPh3 complex-catalyzed electrophilic diamination of α,β-unsaturated carboxylic esters. acs.org

Formation of Fluoro-Containing Carbocycles and Heterocycles

This compound and its derivatives are key precursors for synthesizing a wide array of fluoro-containing carbocyclic and heterocyclic structures, primarily through cycloaddition and ring-closing metathesis (RCM) reactions.

Ring-closing metathesis has emerged as a powerful methodology for this purpose. uniovi.es Diene substrates containing a vinyl fluoride moiety, which can be derived from fluoroacrylate precursors, undergo RCM to produce various ring sizes. This method has been successfully used to synthesize vinyl-fluoride-containing carbocycles and heterocycles, such as fluorinated piperidines, in good to excellent yields. soton.ac.ukresearchgate.net It has been noted in competition experiments that fluoro-olefins are generally less reactive in RCM than their non-fluorinated counterparts when using standard Grubbs-type ruthenium catalysts. soton.ac.uk Despite this, the RCM pathway remains a viable and crucial tool for accessing cyclic compounds with an endocyclic fluorinated double bond. uniovi.essoton.ac.uk

Beyond RCM, cycloaddition reactions provide a direct route to fluorinated heterocycles. As mentioned previously, the [3+2] cycloaddition of azomethine ylides with fluoroacrylates is a key step in the synthesis of β-fluoro-β-proline, a fluorinated amino acid analogue. researchgate.net This approach has also been utilized to prepare various 3-fluoropyrrolidines from allylic fluorides. researchgate.net

The following table summarizes methods used to generate these cyclic structures.

| Reaction Type | Precursor Type | Cyclic Product | Catalyst/Reagent | Reference |

| Ring-Closing Metathesis | Diene with vinyl fluoride | Fluorinated Piperidines | Grubbs-type Ru catalyst | soton.ac.uk, researchgate.net |

| Ring-Closing Metathesis | Diene with vinyl fluoride | General Carbocycles/Heterocycles | Grubbs-type Ru catalyst | uniovi.es |

| [3+2] Cycloaddition | α-Fluoroacrylate & Azomethine Ylide | Fluorinated Pyrrolidines | Cu(CH3CN)4BF4 / Ligand | researchgate.net |

| [3+2] Cycloaddition | Ethyl (Z)-2-fluoropropenoate & Nitrone | Isoxazolidines | Thermal | researchgate.net |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms involving this compound. These studies provide deep insights into reaction pathways, transition states, and the origins of selectivity. numberanalytics.comrsc.org

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been extensively applied to model the reaction pathways of transformations involving this compound (EFA). A prominent example is the study of its free-radical polymerization kinetics. acs.orgresearchgate.net Researchers have used various DFT functionals, including BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, to calculate the kinetics of the propagation step. acs.orgresearchgate.net Among these, the MPWB1K functional, in conjunction with a large basis set, was found to provide the best qualitative agreement with experimental data for the relative propagation kinetics of a series of α-substituted acrylates, including EFA. acs.orgresearchgate.net These computational models can explore the effects of chain length by simulating the addition of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer. acs.orgresearchgate.net

DFT has also been used to investigate other reaction mechanisms, such as the Cu(I)-catalyzed carboxylation of difluoroalkenes to produce fluoroacrylates, revealing a cycle involving migratory insertion, β-F elimination, transmetalation, and carboxylation. researchgate.net

Prediction of Stereoselectivity and Regioselectivity

Computational methods are powerful in predicting the regio- and stereoselectivity of reactions. numberanalytics.comrsc.org This is achieved by calculating the energies of the different possible transition states leading to various isomers. The pathway with the lowest energy barrier is predicted to be the major one. numberanalytics.com

For cycloaddition reactions involving fluoroacrylates, DFT calculations have been used to explain observed selectivities. In the Diels-Alder reaction of benzyl 2-fluoroacrylate, calculations indicated that the stereoselectivity is a result of kinetic control, where the transition state leading to the observed product is lower in energy than the alternative. colab.ws In other reactions, such as the Cu(I)-catalyzed carboxylation to form complex fluoroacrylates, DFT studies have identified the migratory insertion step as the regioselectivity-determining step, with the preference for a specific insertion mode being governed by both steric and electronic effects. researchgate.net Machine learning models, trained on datasets from literature, are also emerging as a tool to predict regioselectivity for complex molecules. nih.gov

Modeling of Transition States and Key Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like transition states and intermediates. DFT calculations allow for the geometric and energetic modeling of these species. numberanalytics.com In the study of the free-radical polymerization of this compound, the geometries of the reactant radicals, monomer, and the transition states for the addition reactions are optimized. acs.orgresearchgate.netresearchgate.net

The kinetic constants for these reaction steps can then be calculated using classic transition state theory (TST). researchgate.net The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. researchgate.net This approach has been used to successfully model the kinetics of initiation and propagation for acrylates. acs.orgresearchgate.net Similarly, mechanistic studies of transition-metal-catalyzed reactions involving fluorine substitution often rely on modeling key organometallic intermediates and the transition states for steps like oxidative addition or reductive elimination to understand the reaction's unique reactivity and stereochemistry. escholarship.org

The table below shows a selection of DFT functionals used to study the kinetics of this compound (EFA) polymerization.

| DFT Functional | Basis Set Combination | Application | Reference |

| MPWB1K | 6-311+G(3df,2p)//B3LYP/6-31+G(d) | Best qualitative agreement with experimental kinetics | acs.org, researchgate.net |

| B3LYP | 6-311+G(d,p) | Geometry optimization of reactants and transition states | researchgate.net |

| BMK, BB1K, MPW1B95, MPW1K | Various | Modeling relative propagation kinetics | acs.org, researchgate.net |

Applications of Ethyl 2 Fluoroacrylate and Its Polymers

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This has made fluorinated compounds, including those derived from ethyl 2-fluoroacrylate, valuable in the pharmaceutical industry.

This compound serves as a key building block in the synthesis of a variety of fluorinated bioactive molecules. The presence of the fluorine atom at the α-position of the acrylate (B77674) system provides a reactive site for various chemical transformations, allowing for the construction of complex molecular architectures.

The strategic incorporation of fluorine can enhance the therapeutic efficacy of drugs. While direct synthesis examples using this compound for specific marketed anti-inflammatory drugs are not extensively detailed in publicly available literature, the principle of using fluorinated building blocks is well-established in medicinal chemistry to improve pharmacokinetic profiles. researchgate.net For instance, the introduction of fluorine can block metabolic pathways, leading to a longer drug half-life.

In the realm of oncology, fluorinated compounds are pivotal. The synthesis of novel anticancer agents often involves the use of fluorinated intermediates to enhance efficacy and selectivity. For example, fluorinated analogues of natural products and other cytotoxic agents have been developed to overcome drug resistance and improve therapeutic outcomes. researchgate.netnih.gov Research has demonstrated the synthesis of fluorinated β-lactams as analogues of tubulin-targeting agents, which exhibit potent anti-cancer activity. mdpi.com Although not always directly starting from this compound, these syntheses highlight the importance of the fluoroacrylate moiety in constructing such potent molecules. The development of fluorinated nitrosoureas has also shown significant anticancer activity in preclinical models. nih.gov

Table 1: Examples of Fluorinated Therapeutic Agent Classes and the Rationale for Fluorination

| Therapeutic Area | Compound Class Example | Rationale for Fluorine Incorporation |

| Oncology | Fluorinated Nucleoside Analogues | Increased metabolic stability, altered enzyme binding |

| Fluorinated Taxoids | Enhanced cytotoxicity, improved metabolic stability | |

| Fluorinated β-lactams | Potent antiproliferative activity | |

| Inflammation | Fluorinated Pyrazoles | Enhanced anti-inflammatory potency and selectivity |

Fluorine-containing molecules can act as potent enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site. Furthermore, fluorinated groups can mimic other functional groups or act as bioisosteres, leading to competitive inhibition. The use of fluorinated functionality is a key strategy in the design of mechanism-based enzyme inhibitors, where the fluorinated substrate analogue can form a stable complex with the target enzyme. nih.gov For instance, α-fluorinated ketones and 2-fluoro-2-deoxysugars are known to form covalent adducts with active site residues of serine proteases and glycosidases, respectively. nih.gov While specific examples detailing the direct use of this compound are not abundant, its potential as a precursor to such inhibitors is recognized within the field of medicinal chemistry.

A significant and well-documented application of this compound's corresponding monomer, mthis compound, is in the synthesis of the potassium-binding polymer, Patiromer. google.comdrugbank.com Patiromer is used for the treatment of hyperkalemia. google.comeuropa.eu The polymer is synthesized through a polymerization reaction involving mthis compound, divinylbenzene, and 1,7-octadiene. google.comdrugbank.com The resulting cross-linked polymer contains fluoroacrylate units that are subsequently hydrolyzed to create carboxylate groups. google.com These carboxylate groups, along with a calcium-sorbitol counterion, are responsible for binding potassium ions in the gastrointestinal tract, thereby reducing their absorption into the bloodstream. drugbank.comeuropa.euresearchgate.net

Table 2: Composition of Patiromer Polymer

| Monomer/Component | Function |

| Mthis compound | Main monomer providing the potassium-binding functional groups after hydrolysis |

| Divinylbenzene | Cross-linking agent, provides structural integrity to the polymer beads |

| 1,7-octadiene | Cross-linking agent, contributes to the polymer network |

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging due to its favorable half-life of approximately 110 minutes. The development of ¹⁸F-labeled radiotracers is a crucial area of research for the diagnosis and monitoring of various diseases, including cancer. While direct radiosynthesis from [¹⁸F]this compound is not a common route, the synthesis of ¹⁸F-labeled building blocks is a key strategy for producing PET tracers. These building blocks can then be incorporated into larger molecules. For instance, ethyl [¹⁸F]fluoroacetate has been developed as a proradiotracer for measuring glial metabolism. fluorine1.ru This demonstrates the utility of fluoro-ethyl esters in the design of PET imaging agents. The development of novel methods for C-¹⁸F bond formation is an active area of research to facilitate the synthesis of new and more effective PET tracers. nih.gov

Synthesis of Fluorinated Bioactive Molecules

Advanced Materials Science Applications

Polymers derived from this compound, known as poly(this compound)s, are part of the broader class of fluoropolymers. These materials are known for their unique properties, which make them suitable for a range of advanced applications. researchgate.net The presence of fluorine imparts low surface energy, high thermal stability, chemical resistance, and specific optical properties. fluorine1.ru

Fluoroacrylate polymers are extensively used in the development of specialty coatings. nih.govacs.orgresearchgate.net These coatings can provide surfaces with water and oil repellency (hydrophobicity and oleophobicity), anti-fouling, and anti-graffiti properties. nih.govgoogle.com The low surface energy of these polymers is a direct result of the fluorine atoms, which tend to orient towards the polymer-air interface. Poly(fluoroacrylate)s can be synthesized with tunable wettability and improved adhesion by copolymerizing with other monomers. dundee.ac.uk

In addition to coatings, fluoroacrylate polymers are being explored for applications in biomedical devices and drug delivery systems. nih.govyoutube.comyoutube.com Their biocompatibility and ability to form well-defined nanostructures, such as nanoparticles and micelles, make them suitable as carriers for therapeutic agents. nih.gov The hydrophobic nature of the fluorinated segments can be advantageous for encapsulating poorly water-soluble drugs. nih.gov Furthermore, the unique optical properties of some fluoropolymers, such as a low refractive index, make them candidates for use in optical applications. researchgate.net

Table 3: Properties and Applications of Poly(fluoroacrylate)s in Materials Science

| Property | Consequence | Application Area |

| Low Surface Energy | Water and oil repellency, anti-fouling | Protective coatings, self-cleaning surfaces |

| High Thermal Stability | Resistance to high temperatures | High-performance materials in demanding environments |

| Chemical Resistance | Durability in harsh chemical environments | Linings for chemical processing equipment, protective coatings |

| Low Refractive Index | Optical clarity, anti-reflective properties | Optical fibers, coatings for displays |

| Biocompatibility | Minimal adverse reactions with biological systems | Biomedical devices, drug delivery carriers |

Fluoroacrylate-Modified Polysiloxanes for Functional Coatings

The modification of polysiloxanes with fluoroacrylates, such as those derived from this compound, results in hybrid polymers that combine the benefits of both materials. Polysiloxanes offer flexibility and softness, while fluorinated polyacrylates provide low surface energy and durability. specialchem.com This combination is particularly effective for creating advanced functional coatings, especially for textiles. specialchem.com

The primary advantage of incorporating fluoroacrylate segments into a polysiloxane backbone is the significant enhancement of liquid repellency. The low surface free energy of the perfluorinated side chains is a key factor in achieving this property. specialchem.com When these modified polysiloxanes are applied to a surface, such as a cotton fabric, the fluoroalkyl groups orient themselves at the air-polymer interface, creating a highly repellent surface.

Research has demonstrated that fabrics treated with fluoroacrylate-modified polysiloxane exhibit favorable hydrophobicity. specialchem.com The effectiveness of this treatment is quantified by the water contact angle (WCA), a measure of the static hydrophobicity of a surface. A higher WCA indicates greater repellency. In one study, a cotton fabric treated with a fluoroacrylate-modified polysiloxane exhibited a WCA of 144.7°. specialchem.com Another study on a modified polysiloxane nanocomposite coating achieved a static contact angle of 163.5° and a rolling contact angle of 7°, classifying it as superhydrophobic. rsc.org This superhydrophobicity is attributed to the combined effect of the low surface energy of the fluorinated polymer and the surface roughness of the material. specialchem.comrsc.org

The modification not only improves water repellency but also maintains or enhances other desirable properties of the substrate. For instance, in textile applications, the flexibility of the polysiloxane backbone ensures that the fabric remains soft and comfortable. specialchem.com

Table 1: Water Contact Angle of Surfaces Treated with Fluoroacrylate-Modified Polysiloxanes

| Treatment Material | Substrate | Water Contact Angle (WCA) | Reference |

|---|---|---|---|

| Fluoroacrylate-Modified Polysiloxane | Cotton Fabric | 144.7° | specialchem.com |

The introduction of fluoroacrylate moieties into polysiloxane structures can also enhance the thermal stability of the resulting material. specialchem.com Thermogravimetric analysis (TGA) is used to assess the thermal stability of polymers by measuring weight loss as a function of temperature.

Studies have shown that fluoroacrylate-modified polysiloxanes exhibit good thermal stability. specialchem.com The incorporation of diphenylsiloxane units into the polysiloxane chain, for example, has been shown to significantly improve thermal stability by inhibiting the "back-biting" degradation mechanism common in polysiloxanes. researchgate.net The temperature at which 5% mass loss occurs (Td5) for a poly[methyl(trifluoropropyl)siloxane] (PMTFPS) was increased by 72°C with the introduction of diphenylsiloxane units. researchgate.net Furthermore, the addition of silica nanoparticles to create a fluoroalkyl-acrylate-modified polysiloxane nanocomposite also increases thermal stability due to the high thermal resistance of SiO2 and a crosslinking effect that restricts the thermal motion of the polymer chains. rsc.org This enhanced stability is crucial for coatings that may be exposed to elevated temperatures during processing or end-use.

Table 2: Thermal Decomposition Temperatures of Modified Polysiloxanes

| Polymer | Td5 (Temperature for 5% Mass Loss) | Tdmax (Temperature for Maximum Rate of Mass Loss) | Atmosphere | Reference |

|---|---|---|---|---|

| PMTFPS | 345°C | 404°C | Nitrogen | researchgate.net |

Polymers for CO2 Thickening and Sequestration

Poly(fluoroacrylate)s (PFAs) exhibit remarkably high solubility in liquid and supercritical carbon dioxide (CO2), a property that makes them valuable for applications in CO2 thickening. rsc.org This is particularly relevant for enhanced oil recovery (EOR), where increasing the viscosity of CO2 can improve the efficiency of oil displacement. researchgate.net

High molecular weight PFAs are notable for their exceptional solubility in compressed or supercritical CO2 at pressures relevant to oilfield operations. rsc.orgresearchgate.net They are considered the most CO2-soluble high molecular weight homopolymers identified. rsc.org This high solubility allows for the creation of single-phase, thermodynamically stable solutions of the polymer in CO2, which is essential for "direct thickening". rsc.org

The solubility is influenced by the molecular structure of the polymer. Research indicates that the solubility of PFA in CO2 is not strongly affected by the number of fluorinated carbons for monomers containing 6-8 fluorocarbons. rsc.org Even fluoroacrylate monomers with shorter fluoroalkyl segments (four or six carbons) can be used to design CO2-soluble PFAs. rsc.org The ability of these polymers to dissolve is crucial for their function as CO2 thickeners, as they can increase the viscosity of CO2 by a factor of 2-7 even at dilute concentrations (4-8 wt%). rsc.org

To further enhance the CO2-thickening effect, random copolymers have been designed. A notable example is a fluoroacrylate-styrene random copolymer known as polyFAST. rsc.org This copolymer was designed to yield much greater viscosity increases compared to PFA homopolymers of similar molecular weight. rsc.org

The improved performance of polyFAST is attributed to intermolecular associations between the pendent aromatic groups of the styrene units. rsc.org This creates a more significant thickening effect. The composition of the copolymer is critical; a composition of 71 mol% fluoroacrylate and 29 mol% styrene was found to be particularly effective. rsc.org Higher concentrations of styrene lead to reduced CO2-solubility, while lower concentrations result in less thickening. rsc.org This demonstrates the importance of molecular design in tailoring the properties of polymers for specific applications like CO2 sequestration and mobility control in EOR. researchgate.net

Optical Materials Development

Polymers derived from 2-fluoroacrylate esters, including those related to this compound, are utilized in the development of optical materials, particularly for the core of plastic optical fibers. google.com The inclusion of fluorine in the polymer structure is key to achieving the desired optical properties.

In addition to a low refractive index, these polymers offer other beneficial properties for optical materials, such as high thermal resistance and chemical resistance. researchgate.netresearchgate.net Copolymers can be created to fine-tune the properties of the final material. For example, copolymers of 1H,1H-perfluorocyclohexylmthis compound can be made with up to 60% by weight of other copolymerizable monomers, such as mthis compound, to create materials suitable for optical fiber cores. google.com The synthesis of such polymers allows for the creation of optical elements with tailored performance characteristics.

Applications in Fluorinated Optical Fibers

Polymers of 2-fluoroacrylate esters are highly valued in the production of plastic optical fibers (POFs), particularly for applications requiring high thermal stability and low signal loss. google.comguidechem.com The substitution of a fluorine atom for the methyl group found in common polyacrylates, such as poly(methyl methacrylate) (PMMA), is a key strategy for enhancing the performance of optical materials. google.com

Detailed Research Findings:

The primary advantage of using 2-fluoroacrylate polymers in optical fibers is the reduction of carbon-hydrogen (C-H) bonds in the polymer backbone. google.com C-H bonds are responsible for significant absorption losses in the near-infrared spectrum, which is a critical wavelength range for telecommunications. mdpi.com By replacing hydrogen with fluorine, a heavier atom, the fundamental vibration frequencies are shifted, leading to lower optical losses at communication wavelengths. google.com

Furthermore, the introduction of fluorine can increase the glass transition temperature (T_g) of the polymer. google.com A higher T_g allows the optical fiber to be used in more demanding environments where temperatures can be elevated, such as in automotive and aerospace applications. google.com For instance, the homopolymer of mthis compound (MFA) has a reported T_g of 128 °C. google.com Polymers of other 2-fluoroacrylate esters have demonstrated T_g values up to 125 °C. google.com This enhanced thermal stability is a significant improvement over traditional POF materials like PMMA. researchgate.net

Research has focused on creating homopolymers and copolymers of various fluorinated 2-fluoroacrylate esters to optimize properties for optical fiber cores. google.com For example, a patent describes the bulk polymerization of 1H,1H-perfluorocyclohexylmthis compound to create a preform that can be drawn into an optical fiber. google.com The process involves using a free radical initiator and a chain transfer agent, followed by a carefully controlled heating process to ensure a high-quality polymer rod suitable for fiber drawing. google.com Copolymers can also be formed with other monomers, such as mthis compound, to further tailor the material's properties. google.com These fluorinated polymers are not only used for the fiber core but can also serve as cladding materials, where a low refractive index is essential for waveguiding. mdpi.comresearchgate.net

Table 1: Properties of 2-Fluoroacrylate Polymers in Optical Applications

| Property | Value | Significance in Optical Fibers |

|---|---|---|

| Glass Transition Temperature (T_g) | Up to 128 °C | Allows for use in high-temperature environments (e.g., automotive, aerospace). google.com |

| Optical Loss | Potentially very low | The fluorine substitution for hydrogen reduces C-H bond absorption, a major source of signal attenuation. google.com |

| Degradation Temperature | Approx. 350 °C | High thermal stability aids in processing and enhances long-term durability compared to methacrylate (B99206) analogues. google.com |

| Refractive Index | Low | Fluorination generally lowers the refractive index, a desirable trait for optical cladding materials. researchgate.net |

Use in High Strength Structural Materials

The same chemical features that make poly(this compound) and related polymers suitable for optical fibers also impart properties valuable for high-performance structural applications. The incorporation of fluorine into the polymer structure enhances its thermal stability and chemical resistance, making it a durable material for use in harsh environments. researchgate.netnih.gov

Detailed Research Findings:

Polymers of 2-fluoroacrylates exhibit high degradation temperatures, generally around 350 °C, which contributes to their processing stability and thermal endurance. google.com This inherent thermal robustness surpasses that of their non-fluorinated methacrylate counterparts. google.com Such stability is critical in applications where materials are exposed to high temperatures or aggressive chemical agents.

The combination of high thermal stability and good physical properties makes these polymers suitable for demanding specialty applications in the aerospace and electronics industries, where materials must withstand extreme conditions without degrading. google.com

Table 2: Mechanical and Thermal Properties of Fluorinated Acrylate Polymers

| Property | Material System | Finding | Relevance to Structural Performance |

|---|---|---|---|

| Young's Modulus (Y_mod) | Poly(methyl methacrylate-ran-perfluoroalkyl ethyl methacrylate) | 1.08 - 1.57 GPa | Indicates the material's stiffness; the value is dependent on the specific comonomer content. researchgate.net |

| Glass Transition Temperature (T_g) | 2-Fluoroacrylate Homopolymers | Up to 128 °C | A high T_g ensures the material retains its rigidity and structural integrity at higher operating temperatures. google.com |

| Thermal Degradation Temperature | 2-Fluoroacrylate Polymers | ~350 °C | High thermal stability enhances material lifetime and reliability in high-temperature environments. google.com |

Analytical Chemistry Techniques for Research on Ethyl 2 Fluoroacrylate

Spectroscopic Characterization Methods